molecular formula C24H31N3O B4066465 7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane

7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane

Cat. No. B4066465
M. Wt: 377.5 g/mol
InChI Key: CLEVQXZVMKSBGM-UHFFFAOYSA-N
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Description

7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane, also known as SPI-1005, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Configuration Analysis

The relative configuration of diazaspiro compounds, including variations similar to 7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane, has been extensively analyzed using NMR techniques. This analysis provides insights into the stereochemistry of spiro compounds, demonstrating preferences for chair conformations and highlighting tautomeric equilibriums in compounds with nitrogen elements, which is crucial for understanding their chemical behavior and potential applications in scientific research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Radioprotective Properties

Research has identified compounds structurally related to 7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane with potential radioprotective properties. Specifically, derivatives have been shown to offer protection against lethal doses of X-radiation in mice models, indicating their potential utility in developing radioprotective therapies (Shapiro, Tansy, & Elkin, 1968).

Conformational Analysis and Peptide Synthesis

Spirolactams derived from the diazaspiro[4.5]decane framework have been synthesized and analyzed for their conformational properties. These compounds serve as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu, facilitating the development of peptide-based therapeutics and biomolecular research tools (Fernandez et al., 2002).

Crystal Structure Analysis

The crystal structure of compounds similar to 7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has been determined, revealing significant insights into their molecular arrangement, hydrogen bonding patterns, and overall structural conformation. Such analyses are essential for drug design and material science applications (Rohlíček et al., 2010).

Synthesis and Evaluation of Stereosiomers

The synthesis of all energetically possible stereoisomers of related spiro compounds has been achieved, contributing to the field of pheromone research and the study of insect behavior, as well as enhancing our understanding of stereochemical influences on biological activity (Mori & Ikunaka, 1984).

Anxiolytic Activity

Derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for their potential anxiolytic activity. This research underscores the therapeutic potential of such compounds in treating anxiety disorders, highlighting the importance of structural variation in modulating pharmacological effects (Kossakowski et al., 1998).

properties

IUPAC Name

[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-19(2)21-9-7-20(8-10-21)16-26-14-5-11-24(17-26)12-15-27(18-24)23(28)22-6-3-4-13-25-22/h3-4,6-10,13,19H,5,11-12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVQXZVMKSBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane

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